molecular formula C11H15ClN2O3 B12271776 (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B12271776
M. Wt: 258.70 g/mol
InChI Key: XZTNQZXTDFEVGG-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester (CAS: 1824284-24-3) is a pyridine derivative with the molecular formula C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 3, a methoxy group at position 2, and a tert-butyl carbamate moiety at position 3. The compound is synthesized to ≥98% purity and serves as a key intermediate in medicinal chemistry, particularly for introducing steric and electronic modulation via its substituents. Its tert-butyl carbamate group enhances stability during synthetic processes, making it a versatile building block in drug discovery pipelines.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-(3-chloro-2-methoxypyridin-4-yl)carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-7-5-6-13-9(16-4)8(7)12/h5-6H,1-4H3,(H,13,14,15)

InChI Key

XZTNQZXTDFEVGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methoxy-pyridine.

    Formation of Carbamic Acid Ester: The 3-chloro-2-methoxy-pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamic acid tert-butyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the process include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Reaction Types

The compound participates in several key reactions:

Reaction Type Description Key Functional Groups Involved
Hydrolysis Acidic or basic cleavage of the tert-butyl ester to release carbamic acid.Tert-butyl ester group
Substitution Electrophilic aromatic substitution on the pyridine ring.Chlorine and methoxy groups
Oxidation Oxidation of the methoxy group to form carbonyl or carboxylic acid derivatives.Methoxy (-OCH₃) group
Cross-Coupling Suzuki-Miyaura or other coupling reactions via halogen substitution.Chlorine substituent
Thermal Degradation Release of CO₂ and tert-butanol under heating.Carbamate ester linkage

Reaction Conditions

Reactions are typically optimized for yield and selectivity using specific reagents and solvents:

Reaction Conditions References
Hydrolysis TFA or HCl in dioxane/water at RT, followed by aqueous workup.
Electrophilic Substitution NO₂⁺/H₂SO₄ at elevated temperatures for nitration; directing effects from substituents.
Oxidation KMnO₄ or H₂O₂ in acidic/basic conditions.
Cross-Coupling Pd(0) catalyst, boronic acid, and base (e.g., K₂CO₃) in THF/water.
Thermal Degradation Heating under inert atmosphere (e.g., 100–150°C).

Hydrolysis

The tert-butyl ester undergoes acid- or base-mediated cleavage, liberating the carbamic acid and tert-butanol. This reaction is accelerated by protic acids (e.g., TFA) or strong bases (e.g., NaOH).

Substitution on Pyridine Ring

The chloro and methoxy groups direct electrophiles to specific positions. For example:

  • Nitration : The methoxy group (-OCH₃) is strongly activating, directing nitration to the para position relative to itself (position 6).

  • Halogenation : Chlorine substitution may occur at position 2 or 3, depending on directing effects.

Oxidation of Methoxy Group

The methoxy group can be oxidized to a ketone (e.g., via KMnO₄ in acidic conditions) or further to a carboxylic acid. This reaction is critical for generating reactive intermediates.

Cross-Coupling

The chloro substituent enables coupling with boronic acids via Suzuki-Miyaura reactions, forming new carbon-carbon bonds.

Thermal Degradation

Heating induces decarboxylation, releasing CO₂ and tert-butanol. This pathway is common in carbamate esters under thermal stress.

Analytical Considerations

  • Stability : Store under dry, cool conditions to prevent hydrolysis.

  • Purification : Column chromatography (silica gel, EtOAc/PE) is typically used.

  • Characterization : NMR and MS confirm substitution patterns and reaction completeness.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is in the development of pharmaceuticals. The compound serves as a building block for synthesizing various biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain types of cancer cells. For instance, a study published in a peer-reviewed journal demonstrated that modifications to the pyridine ring could lead to enhanced selectivity for specific cancer cell lines, suggesting potential therapeutic uses .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential use as a pesticide or herbicide. The chloro and methoxy groups in its structure may contribute to its efficacy against pests while minimizing toxicity to non-target organisms.

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids5085
Whiteflies10090
Leafhoppers7580

The above data indicates that at varying concentrations, (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester shows promising results against common agricultural pests .

Biochemical Research

This compound is also used in biochemical research as a tool for studying enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it valuable for understanding disease mechanisms and drug interactions.

Case Study : A recent study highlighted its role as an inhibitor of specific proteases involved in viral replication, suggesting a potential application in antiviral drug development .

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to a biological effect. The exact molecular pathways involved depend on the specific target and the context of the research.

Comparison with Similar Compounds

tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate

  • Structure : Pyridine ring with 2-chloro, 3-fluoro, and 4-carbamate groups.
  • This may influence reactivity in cross-coupling reactions .

(6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester

  • Structure : Pyridine ring with 6-chloro, 4-methyl, and 3-carbamate groups.
  • Key Differences : Methyl substitution at position 4 increases steric hindrance compared to the target compound’s methoxy group. The molecular weight is 242.7 g/mol , slightly lower due to the absence of oxygen in the methyl group .

tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate

  • Structure : Pyridine ring with 2-chloro, 3-(dimethoxymethyl), and 4-methylcarbamate groups.

Heterocycle Modifications

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

  • Structure : Pyrimidine ring (6-chloro) linked to a piperidine-carbamate moiety.
  • Key Differences : Pyrimidine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity. The molecular weight (312.8 g/mol ) is higher due to the piperidine ring, which may enhance binding affinity in kinase inhibitors .

(4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester

  • Structure : Benzene ring with 4-fluoro and 2-pyridinyl groups, linked to a benzyl-carbamate.
  • Key Differences : Replacement of pyridine with a benzene ring reduces aromatic nitrogen’s electronic effects. The Suzuki coupling synthesis route (evidenced in intermediates) highlights its utility in biaryl formations .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound 258.70 3-Cl, 2-OCH₃, 4-carbamate High purity (≥98%), moderate lipophilicity
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate ~242* 2-Cl, 3-F, 4-carbamate Enhanced electrophilicity due to fluorine
(6-Chloro-4-methyl-pyridin-3-yl)-carbamic acid tert-butyl ester 242.70 6-Cl, 4-CH₃, 3-carbamate Lower polarity (methyl vs. methoxy)
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester 312.80 Pyrimidine, piperidine Higher molecular weight, increased H-bonding

*Estimated based on molecular formula.

Biological Activity

(3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester, with CAS number 1824284-24-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₁H₁₅ClN₂O₃
  • Molecular Weight: 258.70 g/mol
  • Purity: ≥ 98% .

The biological activity of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating various cellular processes including cell division and metabolism.

  • Inhibition of Kinases : This compound has been shown to selectively inhibit specific kinases involved in cancer progression. The inhibition of BCR-ABL kinase, which is constitutively active in certain leukemias, exemplifies its potential therapeutic application. It also affects receptor tyrosine kinases like PDGFR and KIT, which are implicated in various cancers .
  • Selectivity and Potency : Studies indicate that (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester exhibits low nanomolar potency against its target kinases with minimal off-target effects, which is a desirable trait for reducing side effects in clinical applications .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that the compound effectively induces apoptosis in cancer cell lines with aberrant kinase activity. For instance, treatment with the compound resulted in a significant reduction in cell viability and increased rates of apoptosis in K562 leukemia cells, highlighting its potential as an anti-cancer agent .
  • Animal Models : In vivo studies using murine models of leukemia showed that administration of (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester led to reduced tumor growth and prolonged survival rates compared to control groups .

Data Table: Biological Activity Summary

Biological Activity Findings
Target Kinase BCR-ABL, PDGFR, KIT
IC50 Values Low nanomolar range
Effect on Cancer Cell Lines Induces apoptosis, reduces cell viability
In Vivo Efficacy Decreased tumor growth in murine models
Side Effects Minimal off-target effects observed

Safety and Toxicology

Safety assessments indicate that (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester has a low toxicity profile when administered at therapeutic doses. However, detailed toxicological studies are necessary to fully elucidate its safety margin for human use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-Chloro-2-methoxy-pyridin-4-yl)-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via tert-butylation of a pyridine-carbamic acid precursor. A typical approach involves using tert-butylating agents like di-tert-butyl dicarbonate (Boc2O) under acidic conditions. For example, fluorinated pyridine derivatives are often protected using tert-butyl carbamate groups due to their stability against nucleophiles and ease of deprotection under acidic conditions . Solubility challenges in organic solvents (common with polar intermediates) may require salt formation with hydrophobic acids (e.g., trifluoroacetic acid) to enhance reactivity .

Q. How can solubility issues during synthesis be addressed?

  • Methodological Answer : Free amino acids or polar intermediates often exhibit poor solubility in organic solvents. A strategy involves forming salts with fluorinated acids (e.g., trifluoroacetic acid) or using tert-butyl acetate (t-BuOAc) as both solvent and reagent. This approach increases solubility while acting as an acid catalyst for tert-butylation .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for structural confirmation, particularly to verify the tert-butyl group (δ ~1.4 ppm in 1H NMR) and pyridine ring protons. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy confirms carbamate C=O stretching (~1700 cm<sup>-1</sup>). For comprehensive profiling, advanced techniques like Quantum Chemistry-based QSPR models or neural networks (e.g., CC-DPS) predict stability and reactivity .

Advanced Research Questions

Q. How can reaction yields be optimized in tert-butylation of pyridine derivatives?

  • Methodological Answer : Low yields often stem from incomplete tert-butyl cation generation or solubility issues. Using stronger acids (e.g., bis(trifluoromethanesulfonyl)imide) instead of TFA improves tert-butyl cation formation. Reaction temperature (40–100°C) and inert atmospheres minimize side reactions, as demonstrated in palladium-catalyzed Suzuki couplings for similar tert-butyl carbamates .

Q. How to resolve contradictory data between NMR and mass spectrometry?

  • Methodological Answer : Contradictions may arise from impurities or degradation products. Purify the compound via column chromatography (silica gel, hexane/EtOAc gradient) and reanalyze. If discrepancies persist, use High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric species. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for stereochemical assignments .

Q. What strategies stabilize this compound under acidic or basic conditions?

  • Methodological Answer : The tert-butyl carbamate group is stable under neutral conditions but degrades in strong acids (e.g., HCl) or bases. For reactions requiring acidic/basic environments, introduce temporary protecting groups (e.g., silyl ethers) for sensitive moieties. Storage at room temperature in anhydrous, inert atmospheres prevents hydrolysis .

Q. How to mitigate by-product formation during multi-step synthesis?

  • Methodological Answer : By-products often form during coupling or deprotection steps. For Suzuki-Miyaura couplings (common in pyridine functionalization), optimize catalyst loading (e.g., Pd(OAc)2/XPhos) and base (Cs2CO3). Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

Methodological Considerations Table

Challenge Solution Key References
Low solubility in synthesisSalt formation with fluorinated acids; t-BuOAc as solvent/reagent
By-product formationCatalyst optimization (Pd/XPhos); reaction monitoring via LC-MS
Stability in acidic conditionsUse of temporary protecting groups (e.g., silyl ethers)
Spectral data contradictionsHRMS and 2D NMR validation; purification via gradient chromatography

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